molecular formula C17H18FN3O B6241728 N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide CAS No. 2411249-53-9

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide

Katalognummer B6241728
CAS-Nummer: 2411249-53-9
Molekulargewicht: 299.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide (N-DMPF-EBN) is an organic compound composed of nitrogen, hydrogen, carbon, and fluorine. It is a derivative of pyrazole, a nitrogen-containing heterocyclic compound, and has a wide range of applications in the field of medicinal chemistry. N-DMPF-EBN has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been thoroughly investigated.

Wirkmechanismus

The exact mechanism of action of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes, leading to changes in their activity, which in turn has an effect on the body. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. In addition, it has been shown to interact with certain proteins involved in cell proliferation, making it a potential target for anticancer drugs.
Biochemical and Physiological Effects
N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism, as well as modulate the activity of certain proteins involved in cell proliferation. In addition, it has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its synthesis can be carried out in a two-step process using a Suzuki-Miyaura coupling reaction. In addition, it has been found to possess a range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide is not yet fully understood, making it difficult to predict its effects in different contexts.

Zukünftige Richtungen

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has a wide range of potential applications in the field of medicinal chemistry. In the future, further research should be conducted to investigate its mechanism of action in more detail. This could lead to the development of more effective therapeutic agents based on N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide. In addition, further studies should be conducted to explore its potential use as an inhibitor of cytochrome P450 enzymes and as a modulator of cell proliferation. Finally, its potential use as an antimicrobial and anticancer agent should also be further investigated.

Synthesemethoden

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide can be synthesized in a two-step process using a Suzuki-Miyaura coupling reaction. In the first step, the pyrazole ring is formed by condensation of the two starting materials, 3,5-dimethyl-1H-pyrazol-1-yl bromide and 3-fluorophenylboronic acid, in the presence of a palladium catalyst. The second step involves the introduction of the but-2-ynamide group onto the pyrazole ring, which is accomplished through a reaction of the pyrazole intermediate and ethyl but-2-ynoate in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been found to possess anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new therapeutic agents. In addition, N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has been shown to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. This makes it a useful tool for studying the effects of drugs on the body.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromo-3-fluoroacetophenone to form an intermediate, which is then reacted with 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine to form the final product.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "4-bromo-3-fluoroacetophenone", "1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine", "but-2-ynoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "triethylamine (TEA)" ], "Reaction": [ "Step 1: Synthesis of 4-(3-fluoro-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-bromoacetophenone by reacting 3,5-dimethyl-1H-pyrazole with 4-bromo-3-fluoroacetophenone in the presence of DCC and DMAP in dichloromethane.", "Step 2: Synthesis of 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine by reacting 4-(3-fluoro-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-bromoacetophenone with 1-(2-aminoethyl)-4-(3-fluorophenyl)piperazine in the presence of TEA in methanol.", "Step 3: Synthesis of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide by reacting 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine with but-2-ynoic acid in the presence of DCC and DMAP in dichloromethane/ethyl acetate and subsequent purification using diethyl ether." ] }

CAS-Nummer

2411249-53-9

Produktname

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide

Molekularformel

C17H18FN3O

Molekulargewicht

299.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.